2-(Octyldisulfanyl)-1,3-benzothiazole
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Overview
Description
2-(Octyldisulfanyl)-1,3-benzothiazole is an organosulfur compound that features a benzothiazole ring substituted with an octyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octyldisulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with octyl disulfide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Octyl Disulfide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
2-(Octyldisulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a probe for studying sulfur-related biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Octyldisulfanyl)-1,3-benzothiazole involves its interaction with molecular targets through its sulfur atoms. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The benzothiazole ring can interact with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Lacks the octyldisulfanyl group, making it less hydrophobic.
2-(Hexyldisulfanyl)-1,3-benzothiazole: Similar structure but with a shorter alkyl chain.
2-(Dodecyldisulfanyl)-1,3-benzothiazole: Similar structure but with a longer alkyl chain.
Uniqueness: 2-(Octyldisulfanyl)-1,3-benzothiazole is unique due to its optimal balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require specific chemical properties.
Properties
CAS No. |
192704-35-1 |
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Molecular Formula |
C15H21NS3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-(octyldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H21NS3/c1-2-3-4-5-6-9-12-17-19-15-16-13-10-7-8-11-14(13)18-15/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI Key |
CYXWNSBYVBWROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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